![molecular formula C13H19N B2735710 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine CAS No. 2375254-62-7](/img/structure/B2735710.png)

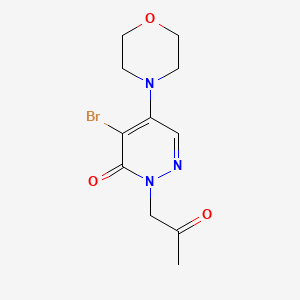

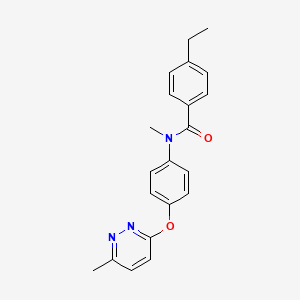

2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine is a chemical compound that belongs to the class of cyclopropylamines. It is also known as MAP or 2-methyl-AP. This chemical compound has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

科学的研究の応用

Enantioselective Synthesis Applications

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated as an effective method for the enantioselective synthesis of compounds, including those with relevance to dual serotonin/norepinephrine reuptake inhibitors. This process allows for room temperature reactions and preserves enantiomeric purity from cyclopropane to the acyclic product, showcasing its potential in the synthesis of complex molecules with pharmacological interest (Lifchits & Charette, 2008).

Structural Characterization and Computational Studies

Research has extended into the structural characterization and computational studies of several cathinones, providing insights into the physical and chemical properties of compounds structurally related to 2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine. These studies, involving techniques like X-ray diffraction and density functional theory (DFT), help understand the bonding, geometry, and electronic properties, contributing to the development of new materials and drugs (Nycz et al., 2011).

Novel Antagonists and Receptor Studies

The exploration of nonpeptide antagonists of the substance P (NK1) receptor has identified potent compounds, demonstrating the potential of structurally complex amines in the development of selective receptor antagonists. Such studies are crucial for creating new therapeutic agents targeting specific physiological processes and diseases (Snider et al., 1991).

κ-Opioid Receptor Antagonism

The development of novel κ-opioid receptor (KOR) antagonists highlights the therapeutic potential of compounds with structural similarities to this compound. These antagonists exhibit high affinity and selectivity for KORs, showing promise in treating depression and addiction disorders. Research in this area contributes to understanding the complex interactions between chemical structures and biological receptors, paving the way for new drug development (Grimwood et al., 2011).

特性

IUPAC Name |

2-methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9(2)13(14)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-13H,8,14H2,1-2H3/t11-,12+,13?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCSXKTVXVJWAC-LAGVYOHYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CC1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H]1C[C@H]1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2735637.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)

![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2735642.png)

![N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2735643.png)

![2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2735645.png)